Methyl 4-(2-ethoxynaphthalen-1-yl)-1,6-dimethyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate
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Overview
Description
The compound is a derivative of pyrimidine, a heterocyclic aromatic organic compound similar to benzene and pyridine, containing two nitrogen atoms at positions 1 and 3 of the six-member ring . It has a naphthalene group, which is a polycyclic aromatic hydrocarbon made up of two fused benzene rings, attached to it. The ethoxy group (C2H5O-) and the methyl group (CH3-) are also attached to the naphthalene group .
Synthesis Analysis
While the specific synthesis pathway for this compound isn’t available, it’s likely that it involves a series of reactions including condensation, substitution, and possibly cyclization . The exact methods would depend on the starting materials and the specific conditions under which the reactions are carried out .Molecular Structure Analysis
The molecular structure of this compound would be complex due to the presence of multiple functional groups and a fused ring system. The exact structure would depend on the positions of these groups on the rings .Chemical Reactions Analysis
The compound contains several functional groups that could potentially undergo a variety of chemical reactions. For example, the ethoxy group could be involved in ether cleavage or substitution reactions, while the pyrimidine ring could participate in electrophilic aromatic substitution or nucleophilic addition reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure. Factors such as polarity, molecular size, and the presence of functional groups would influence properties like solubility, melting point, boiling point, and reactivity.Scientific Research Applications
Synthesis and Biological Activities
Synthesis Techniques : This compound and its derivatives have been synthesized using environmentally friendly techniques. For instance, the use of ionic liquids has been reported for the facile synthesis of related tetrahydropyrimidine derivatives, showing potential for eco-friendly production methods (Tiwari et al., 2018).
Antimicrobial Properties : Some derivatives have shown significant antimicrobial activities. For instance, certain derivatives exhibited potent antibacterial and antifungal activities, comparable to standard drugs like miconazole. This indicates potential applications in developing new antimicrobial agents (Tiwari et al., 2018).
Bioactivity Mode of Action : Studies involving enzyme assays and molecular docking have been conducted to understand the mode of action of these compounds. This information is crucial for developing drugs with specific targets and minimal side effects (Tiwari et al., 2018).
Structural and Physicochemical Analysis
Conformational Analysis : X-ray crystal structure analysis and quantum chemical calculations have been used to understand the molecular structure and conformation of similar tetrahydropyrimidine derivatives. These studies provide insights into the stereochemistry and electronic properties of these compounds (Memarian et al., 2013).
Thermodynamic Properties : The combustion energies and enthalpies of formation of related compounds have been experimentally determined, offering valuable data for their potential applications in various fields, including material science and pharmaceuticals (Klachko et al., 2020).
Binding and Interaction Studies : Comparative binding analysis with biomolecules like bovine serum albumin (BSA) has been carried out for similar pyrimidine derivatives. These studies are important for understanding how these compounds interact with biological systems, which is vital for drug development (Pisudde et al., 2018).
Potential Therapeutic Applications
Anti-inflammatory and Analgesic Properties : Novel derivatives have been synthesized and evaluated for their anti-inflammatory and analgesic activities. Some compounds have shown promising results, indicating potential therapeutic applications in treating inflammation and pain (Abu‐Hashem et al., 2020).
Antihypertensive Activity : Derivatives of similar compounds have been synthesized and tested for antihypertensive activity. This suggests possible use in the development of new treatments for hypertension (Rana et al., 2004).
Anti-diabetic Activity : Some analogs have been synthesized and tested for anti-diabetic activity, with some showing significant hypoglycemic effects in vivo. This opens up opportunities for these compounds in diabetes treatment (Bairagi et al., 2020).
Mechanism of Action
Future Directions
Properties
IUPAC Name |
methyl 6-(2-ethoxynaphthalen-1-yl)-3,4-dimethyl-2-sulfanylidene-1,6-dihydropyrimidine-5-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N2O3S/c1-5-25-15-11-10-13-8-6-7-9-14(13)17(15)18-16(19(23)24-4)12(2)22(3)20(26)21-18/h6-11,18H,5H2,1-4H3,(H,21,26) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TXJWWULSRLEBQY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C2=CC=CC=C2C=C1)C3C(=C(N(C(=S)N3)C)C)C(=O)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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